7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

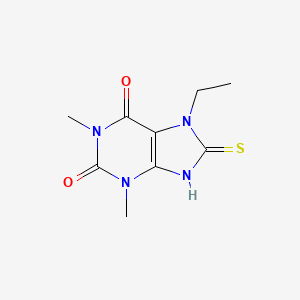

The compound 7-ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 7-ethyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione . This nomenclature reflects the purine core structure, a bicyclic system comprising a pyrimidine ring fused with an imidazole ring. Key substituents include:

- An ethyl group (-CH2CH3) at position 7 of the purine scaffold.

- Methyl groups (-CH3) at positions 1 and 3.

- A sulfanylidene (=S) group at position 8.

- Dione functional groups (=O) at positions 2 and 6.

The structural representation (Figure 1) emphasizes the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms at position 8, though the IUPAC name prioritizes the thione tautomer. The molecular connectivity is further clarified by the Simplified Molecular-Input Line-Entry System (SMILES) string: CCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C , which encodes the ethyl, methyl, sulfanylidene, and dione groups in their respective positions.

| Property | Value |

|---|---|

| IUPAC Name | 7-ethyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |

| Structural Formula | Bicyclic purine with substituents at positions 1,3,7,8,2,6 |

| SMILES Notation | CCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service (CAS) Registry Number for this compound is 335403-18-4 . This unique identifier distinguishes it from structurally similar purine derivatives. Alternative names and synonyms, derived from historical nomenclature and patent literature, include:

- 7-Ethyl-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (emphasizing hydrogen positions).

- 7-Ethyl-1,3-dimethyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dione (highlighting the thione group and hydrogenation state).

- 7-Ethyl-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione (using "sulfanyl" instead of "mercapto").

These synonyms reflect minor variations in tautomeric representation or hydrogen placement but refer to the same chemical entity.

Molecular Formula and Weight Analysis

The molecular formula C9H12N4O2S succinctly summarizes the compound’s elemental composition: 9 carbon, 12 hydrogen, 4 nitrogen, 2 oxygen, and 1 sulfur atom. The molecular weight is 240.28 g/mol , calculated as the sum of atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07).

Isotopic analysis reveals an exact mass of 240.06809681 Da , derived from the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The monoisotopic mass (240.068097 Da) confirms the absence of heavy isotopes in the primary structure. The XLogP3 value of 0.6 indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents.

Properties

IUPAC Name |

7-ethyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-4-13-5-6(10-8(13)16)11(2)9(15)12(3)7(5)14/h4H2,1-3H3,(H,10,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIKZZKYKIJBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356699 | |

| Record name | 7-Ethyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335403-18-4 | |

| Record name | 7-Ethyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with ethylating and mercapto agents under controlled conditions. One common method involves the alkylation of 8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur at the mercapto group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that purine derivatives, including 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, exhibit promising anticancer properties. These compounds can interfere with cellular processes involved in cancer progression. For instance, studies have shown that certain purine derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves inhibiting bacterial growth by disrupting nucleic acid synthesis, which is crucial for bacterial replication and survival. This property makes it a candidate for developing new antibiotics .

3. Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It is hypothesized that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it can act as an inhibitor of xanthine oxidase, an enzyme linked to uric acid production. By inhibiting this enzyme, the compound may help manage conditions like gout and hyperuricemia .

2. Modulation of Nucleotide Metabolism

Due to its structural similarity to natural purines, this compound can influence nucleotide metabolism. This modulation is particularly relevant in cancer therapy where altered nucleotide synthesis is a hallmark of tumor cells .

Case Studies

Mechanism of Action

The mechanism of action of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Key Observations :

- Mercapto Group Impact : The C8 mercapto group in 7-ethyl-8-mercapto-1,3-dimethyl enables thiol-mediated interactions, enhancing binding to targets like SIRTs. In contrast, TPBM’s benzylsulfanylmethyl group at C8 confers progesterone receptor antagonism.

- N3 Substitution : Larger N3 substituents (e.g., isohexyl in 8e) improve activity in certain assays but may reduce solubility. The ethyl group in 7-ethyl-8-mercapto-1,3-dimethyl balances hydrophobicity and steric effects.

- N1 Alkylation : Compounds with bulky N1 groups (e.g., isobutyl in 11b) exhibit modified pharmacokinetics, while cyclic ethers (e.g., 11c) enhance aqueous solubility.

Pharmacological and Functional Insights

- Receptor Antagonism : TPBM’s benzylsulfanylmethyl group shifts activity toward progesterone receptor binding, unlike the SIRT focus of mercapto derivatives.

- Solubility and Bioavailability : Cyclic ether substituents (e.g., 11c) improve solubility, while bulky alkyl groups (e.g., isohexyl in 8e) may hinder membrane permeability.

Biological Activity

7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as EMD 57033, is a purine derivative notable for its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse mechanisms of action and therapeutic applications. This article will explore the biological activity of this compound, highlighting relevant studies, mechanisms, and potential applications.

- Molecular Formula : CHNOS

- Molecular Weight : 240.28 g/mol

- CAS Number : 335403-18-4

These properties are crucial for understanding the compound's interactions within biological systems.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. A study highlighted its effectiveness against various viruses through inhibition of the enzyme Inosine Monophosphate Dehydrogenase (IMPDH), which is essential for guanine nucleotide synthesis necessary for viral replication. Specifically, it has shown promise against:

- Hepatitis C Virus (HCV)

- Herpes Simplex Virus (HSV)

- Cytomegalovirus (CMV)

The compound's IC values against these viruses suggest potent antiviral effects, making it a candidate for further development in antiviral therapies .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of IMPDH. This enzyme plays a critical role in the de novo synthesis pathway of purines. By inhibiting IMPDH, this compound effectively reduces the availability of guanine nucleotides, thereby hindering viral replication and proliferation .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Viral Inhibition : A study evaluated the efficacy of this compound against HCV in vitro. The results indicated a significant reduction in viral load with an IC of approximately 0.5 µM .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cell lines. Results showed that at concentrations up to 1000 µM, there were no detectable cytotoxic effects, indicating a favorable safety profile .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds in its class, a table summarizing key findings is presented below:

| Compound Name | Target Virus | IC (µM) | Cytotoxicity (µM) |

|---|---|---|---|

| 7-Ethyl-8-mercapto | HCV | 0.5 | >1000 |

| Ribavirin | HCV | 1.0 | >500 |

| Sofosbuvir | HCV | 0.1 | >2000 |

This table illustrates that 7-Ethyl-8-mercapto has comparable or superior antiviral efficacy with a favorable cytotoxicity profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, and how can its structure be confirmed?

- Methodology :

-

Synthesis : Start with a xanthine core (e.g., 8-chloro-1,3-dimethylxanthine). Introduce the 7-ethyl group via alkylation using iodoethane in anhydrous DMF with KCO as a base under nitrogen (4–6 hours, room temperature). Purify via silica gel chromatography (PE:EA = 4:1) .

-

8-Mercapto Substitution : Replace the 8-chloro group with a thiol using nucleophilic reagents like thiourea or sodium hydrosulfide under reflux conditions .

-

Structural Confirmation :

-

FTIR : Key peaks include ~3344 cm (N-H stretching), ~1697 cm (C=O stretching), and ~744 cm (C-S vibrations) .

-

Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to CHNOS (calc. 240.07) and fragmentation patterns (e.g., loss of ethyl or methyl groups) .

Table 1: Key Synthetic Parameters

Step Reagents/Conditions Yield Reference 7-Ethylation Iodoethane, KCO, DMF, RT, 4h ~20% 8-Mercapto Substitution Thiourea, EtOH, reflux ~45%

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies in solvents like DMSO, methanol, and water at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 254 nm.

- Thiol Oxidation Mitigation : Store under inert gas (N/Ar) at -20°C in amber vials. Add antioxidants (e.g., 1% BHT) to DMSO stock solutions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 7-Ethyl-8-mercapto derivatives, and what parameters are critical for SAR studies?

- Methodology :

-

Virtual Screening : Use tools like ChemAxon’s *Chemicalize.org * to calculate drug-likeness (Lipinski’s rules), logP, and polar surface area. Compare with known xanthine derivatives (e.g., theophylline) .

-

SAR Parameters :

-

8-Substituent Effects : Bulkier thiol groups (e.g., arylthio) may enhance receptor binding but reduce solubility.

-

7-Alkyl Chain Impact : Ethyl groups balance lipophilicity and metabolic stability better than methyl or propyl chains .

Table 2: Computed Properties for Analogues

Substituent logP TPSA (Ų) Predicted Solubility (µg/mL) 8-SH 0.85 85.5 120 8-SCH 1.32 78.9 85

Q. How to resolve contradictions between NMR and mass spectrometry data during structural elucidation?

- Methodology :

- Orthogonal Techniques :

- X-ray Crystallography : Resolves ambiguity in tautomeric forms (e.g., enol vs. keto) .

- 2D NMR (HSQC, HMBC) : Confirm connectivity of the ethyl and thiol groups. For example, HMBC correlations between H-7 and C-8 validate substitution patterns .

- Isotopic Labeling : Synthesize C-labeled analogues to track unexpected fragments in mass spectra .

Q. What in vitro biotransformation assays are suitable for evaluating metabolic stability, and how do structural modifications influence hepatic clearance?

- Methodology :

- Liver Microsome Assays : Incubate with human or rat liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Key Modifications :

- 8-Mercapto Group : Increases susceptibility to glutathione conjugation, reducing half-life.

- 7-Ethyl vs. 7-Methyl : Ethyl groups slow CYP450-mediated oxidation compared to methyl .

Methodological Considerations for Experimental Design

- Theoretical Frameworks : Link studies to xanthine pharmacology (e.g., adenosine receptor antagonism) or redox biology (thiol-disulfide dynamics) .

- Controlled Variables : Standardize reaction conditions (e.g., inert atmosphere for thiol stability) and analytical protocols (e.g., column temperature in HPLC) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.